molecular formula C18H18N6O3 B2553227 6-(furan-2-yl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1251604-22-4

6-(furan-2-yl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2553227
CAS No.: 1251604-22-4
M. Wt: 366.381
InChI Key: HREOMBUJZZJVNK-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a furan substituent at the 6-position and a piperazine-linked pyrimidine group at the 2-position. The furan moiety (a five-membered oxygen-containing heterocycle) may enhance π-π stacking interactions, while the pyrimidinyl-piperazine side chain introduces hydrogen-bonding capabilities and improved solubility due to the basic nitrogen atoms in the piperazine ring .

Properties

IUPAC Name

6-(furan-2-yl)-2-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c25-16-5-4-14(15-3-1-12-27-15)21-24(16)13-17(26)22-8-10-23(11-9-22)18-19-6-2-7-20-18/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREOMBUJZZJVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyridazinone scaffold is highly modifiable, with substitutions at the 2-, 4-, 5-, and 6-positions influencing bioactivity. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Key Functional Groups Synthesis Method Potential Bioactivity
Target Compound 6-(furan-2-yl), 2-(pyrimidin-2-yl-piperazinyl) Furan, pyrimidine, piperazine Likely alkylation of pyridazinone Hypothesized enzyme/receptor modulation
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3-one 6-morpholinyl, 2-(fluorophenyl-piperazinyl) Morpholine, fluorophenyl, piperazine Alkylation with bromoacetate derivatives Acetylcholinesterase inhibition
4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one 4-(butoxyphenylamino), 6-methyl, 2-phenyl Phenyl, butoxyphenyl, methyl Condensation with amines Formyl peptide receptor agonism
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate 2-(chlorophenyl-piperazinyl), ethyl acetate Chlorophenyl, piperazine, ethyl ester Reflux with K₂CO₃ in acetone Neurotransmitter receptor modulation
4-(difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine 6-furyl, 4-difluoromethyl, 2-piperazinyl Furan, difluoromethyl, piperazine Unspecified alkylation Enhanced metabolic stability (hypothesized)

Key Structural and Functional Differences

6-Position Substitutions: The target compound and the difluoromethyl-furan-pyrimidine analogue share a furan group, which may improve π-π interactions in hydrophobic binding pockets. However, the difluoromethyl group in likely increases metabolic stability compared to the parent furan .

2-Position Modifications: The target compound’s pyrimidinyl-piperazine side chain offers dual hydrogen-bonding sites (pyrimidine N-atoms) and conformational flexibility (piperazine), which may enhance target selectivity over simpler phenyl () or chlorophenyl () analogues.

Synthetic Routes :

  • Most analogues (e.g., ) are synthesized via nucleophilic substitution or alkylation under basic conditions (K₂CO₃ or NaOH). The target compound likely follows a similar pathway, substituting halides with a pyrimidinyl-piperazine moiety .
  • Morpholinyl derivatives () require additional steps to introduce the morpholine ring, complicating synthesis compared to direct piperazine alkylation.

Preparation Methods

Cyclocondensation of Hydrazine with Furan-Containing Precursors

The pyridazinone ring is typically synthesized via cyclocondensation reactions. In one approach, 3-[2-(4-substituted phenyl)hydrazono]-5-arylfuran-2(3H)-ones react with hydrazine hydrate in absolute ethanol under reflux to yield 4-hydrazinylpyridazin-3(2H)-ones. Adapting this method, the furan-2-yl substituent can be introduced by selecting a furan-containing diketone or α,β-unsaturated carbonyl precursor.

For example, refluxing 3-(2-hydrazono)furan-2(3H)-one derivatives with hydrazine hydrate facilitates cyclization to the pyridazinone core. The reaction mechanism involves nucleophilic attack of hydrazine at the carbonyl group, followed by intramolecular cyclization and dehydration.

Halogenation and Functionalization

To enable subsequent coupling reactions, the pyridazinone core may be halogenated at position 2. Treatment with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides, as demonstrated in the synthesis of 3-chloropyridazine derivatives. This intermediate serves as a versatile electrophile for nucleophilic substitution.

Synthesis of the 4-(Pyrimidin-2-yl)Piperazine Moiety

Nucleophilic Aromatic Substitution

The piperazine ring is functionalized with pyrimidine via nucleophilic aromatic substitution. Heating 2-chloropyrimidine with piperazine in ethanol at reflux for 24 hours affords 4-(pyrimidin-2-yl)piperazine. The reaction is driven by the electron-deficient nature of the pyrimidine ring, which facilitates displacement of the chloride.

Optimization Note

  • Excess piperazine (3.0 equiv) ensures complete substitution.
  • Catalytic iodine enhances reaction rate by polarizing the C–Cl bond.

Characterization of Intermediates

Key intermediates are validated spectroscopically:

  • 1H-NMR : Piperazine protons appear as singlets at δ 2.8–3.2 ppm.
  • 13C-NMR : Pyrimidine carbons resonate at δ 158–162 ppm.

Final Coupling and Global Deprotection

Assembly of the Complete Structure

The ethyl ketone-linked piperazine is coupled to the pyridazinone core via reductive amination or alkylation. For instance, stirring 6-(furan-2-yl)-2-(2-oxoethyl)pyridazin-3(2H)-one with 4-(pyrimidin-2-yl)piperazine in methanol at room temperature for 6 hours yields the final product after purification.

Reaction Conditions

  • Solvent: Methanol or dichloromethane.
  • Catalyst: Triethylamine (Et₃N) or sodium cyanoborohydride (for reductive amination).
  • Yield: 73–84% after recrystallization from ethanol.

Analytical Data

  • HRMS (ESI) : m/z calcd for C₁₈H₁₈N₆O₃ [M+H]⁺: 367.15; found: 367.14.
  • 1H-NMR (DMSO-d6) : δ 8.33 (s, 1H, pyridazine-H), 7.82 (d, J = 3.6 Hz, 1H, furan-H), 6.74 (s, 2H, pyrimidine-H), 4.19 (d, J = 11.7 Hz, 2H, CH₂), 3.85–3.64 (m, 8H, piperazine-H).

Scale-Up and Process Optimization

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Preferred for alkylation steps due to high solubility of intermediates.
  • Methanol : Ideal for hydrolysis and final coupling, minimizing side reactions.

Yield Improvement Strategies

  • Stoichiometric Adjustments : Using 1.3 equiv of 2-chloro-1-methylpyridinium iodide (CMPI) increases coupling efficiency to 84%.
  • Purification : Recrystallization from ethanol enhances purity (>98% by HPLC).

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